molecular formula C18H16N2O B7823213 Sudan II CAS No. 40881-21-8

Sudan II

Cat. No. B7823213
CAS RN: 40881-21-8
M. Wt: 276.3 g/mol
InChI Key: JBTHDAVBDKKSRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sudan II, also known as Solvent Orange 7, is a lysochrome (fat-soluble dye) azo dye . It is used for staining triglycerides in frozen sections, and some protein-bound lipids and lipoproteins on paraffin sections . It appears as a red powder with a melting point of 156–158 °C and maximum absorption at 493 (420) nm . Sudan II is a synthetic colorant that belongs to the group of azo compounds . It is classified by the International Agency for Research on Cancer (IARC) as category 3 carcinogens because it has the ability to cause certain forms of liver and bladder cancer in animals .


Synthesis Analysis

The synthesis of Sudan II involves complex chemical processes . A study has shown that Sudan I and II dyes can be analyzed using high-performance liquid chromatography after simultaneous adsorption on nanosilica . The extraction efficiencies of Sudan I and II reached 98.3% and 92.8%, respectively .


Molecular Structure Analysis

Sudan II is defined by the presence of a characteristic N=N group . A molecular modeling study of Sudan I and Sudan II dyes and two common metabolites interacting with DNA as adducts suggests that all four adducts cause significant perturbations to the DNA helical conformation and structure .


Chemical Reactions Analysis

A polarographic study of Sudan II in a hydroalcoholic medium has been conducted . Under optimal conditions, the extraction efficiencies of Sudan I and Sudan II reached 98.3% and 92.8%, respectively .


Physical And Chemical Properties Analysis

Sudan II appears as red crystals and is insoluble in water . It has a molecular weight of 276.3 g/mol .

Scientific Research Applications

Overview of Sudan II Research

Analytical Applications

Sudan II has been extensively used in analytical chemistry for the detection and quantification of substances. In a notable study, a method was developed for analyzing Sudan I, II, III, and IV in food using high-performance liquid chromatography coupled with an electrochemical detector. This method, involving a carbon nanotube-ionic liquid gel modified electrode, exhibited high reproducibility and sensitivity, crucial for food safety analysis (Chailapakul et al., 2008).

Safety And Hazards

Sudan II is suspected of causing genetic defects and is also suspected of causing cancer . It is advised to use personal protective equipment and ensure adequate ventilation when handling Sudan II . Contact with eyes, skin, or clothing should be avoided, and ingestion and inhalation should be prevented .

properties

IUPAC Name

1-[(2,4-dimethylphenyl)diazenyl]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c1-12-7-9-16(13(2)11-12)19-20-18-15-6-4-3-5-14(15)8-10-17(18)21/h3-11,21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTHDAVBDKKSRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Record name C.I. SOLVENT ORANGE 7
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16136
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5040706, DTXSID80859795
Record name C.I. Solvent Orange 7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1‐[(1E)‐2‐(2,4‐Dimethylphenyl)diazen‐1‐ yl]naphthalen‐2‐ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80859795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

C.i. solvent orange 7 appears as red crystals. Insoluble in water., Brownish-red to red solid; [HSDB] Orange powder; [MSDSonline]
Record name C.I. SOLVENT ORANGE 7
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16136
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Sudan II
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4112
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Insoluble in water; sol in ethanol, acetone and benzene, Soluble in ether
Record name C.I. SOLVENT ORANGE 7
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6365
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00000001 [mmHg]
Record name Sudan II
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4112
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Sudan II

Color/Form

Red needles, Brown-red crystals; red needles

CAS RN

3118-97-6, 40881-21-8, 1014689-15-6
Record name C.I. SOLVENT ORANGE 7
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16136
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Sudan Red
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3118-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I. Solvent Orange 7
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003118976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sudan II
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10457
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Naphthalenol, 1-[2-(2,4-dimethylphenyl)diazenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Solvent Orange 7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,4-dimethylphenylazo)-2-naphthol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.537
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Sudan Orange
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1014689-15-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SUDAN RED
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C1M5O3ECT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name C.I. SOLVENT ORANGE 7
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6365
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

166 °C
Record name C.I. SOLVENT ORANGE 7
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6365
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sudan II
Reactant of Route 2
Reactant of Route 2
Sudan II
Reactant of Route 3
Reactant of Route 3
Sudan II
Reactant of Route 4
Reactant of Route 4
Sudan II
Reactant of Route 5
Reactant of Route 5
Sudan II
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Sudan II

Citations

For This Compound
3,950
Citations
F Calbiani, M Careri, L Elviri, A Mangia, L Pistara… - … of chromatography A, 2004 - Elsevier
… Sudan II is the dimethyl derivative of Sudan I and it has been tested in mice by bladder … Sudan I, Sudan II, Sudan III and Sudan IV have been classified by IARC in the Group 3, ie …
Number of citations: 310 www.sciencedirect.com
D Lu, X Zhao, Y Zhao, B Zhang, B Zhang… - Food and chemical …, 2011 - Elsevier
… In this paper we focus on the interaction between Sudan II (C … occurring in the presence of Sudan II and Sudan IV have been … the impact of Sudan II and IV on BSA structure and function. …
Number of citations: 135 www.sciencedirect.com
O Chailapakul, W Wonsawat, W Siangproh, K Grudpan… - Food Chemistry, 2008 - Elsevier
A method was developed for analyzing of sudan I, sudan II, sudan III, and sudan IV by high performance liquid chromatography coupled with an electrochemical detector. The …
Number of citations: 158 www.sciencedirect.com
L Pei, Y Ou, W Yu, Y Fan, Y Huang, K Lai - Journal of Nanomaterials, 2015 - hindawi.com
… could be used to detect Sudan I and Sudan II standard solutions at levels as low as … Sudan II in chili powder could be detected at 0.6 and 0.4 mg/kg, respectively. Sudan I and Sudan II …
Number of citations: 37 www.hindawi.com
AA Ensafi, B Rezaei, M Amini, E Heydari-Bafrooei - Talanta, 2012 - Elsevier
… sensor for the determination of Sudan II. The interaction of Sudan II with salmon sperm ds-DNA … before interaction with Sudan II was directly proportional to Sudan II concentration, which …
Number of citations: 92 www.sciencedirect.com
ST Huang, LF Yang, NB Li, HQ Luo - Biosensors and Bioelectronics, 2013 - Elsevier
… happen in the presence of Sudan II or IV due to the 2-methyl steric effects, which is favorable for selective determination of Sudan I and III against the influence of Sudan II and IV. It was …
Number of citations: 22 www.sciencedirect.com
RT Wilson, SE Clarke - Tropical Animal Health and Production, 1976 - Springer
The results of an intensive 12 months study of a number of herds in the migratory and sedentary sectors of the livestock economy of Southern Darfur are recorded. In almost every …
Number of citations: 124 link.springer.com
M Heydari, SM Ghoreishi, A Khoobi - Measurement, 2019 - Elsevier
… In this work, we fabricated a very simple and sensitive electrochemical sensor for Sudan II … of Sudan II. The optimization of effective variables on response current of Sudan II was …
Number of citations: 30 www.sciencedirect.com
H Sun, Q Xia, R Liu - Journal of luminescence, 2014 - Elsevier
… In this work, the interactions of Sudan II and Sudan IV with bovine … The binding constants estimated for Sudan II and IV were … Sudan II and IV were held at the hydrophobic cavity of BHb …
Number of citations: 19 www.sciencedirect.com
B Rezaei, MK Boroujeni, AA Ensafi - Sensors and Actuators B: Chemical, 2016 - Elsevier
… The evidence accumulated to date indicates that Sudan II … sensor to determine the Sudan II based on its interactions with ds-… Moreover, it was applied for the analysis of the Sudan II in …
Number of citations: 45 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.